4-(5-Bromo-1,3-thiazol-2-yl)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(5-bromo-1,3-thiazol-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNOS/c10-8-5-11-9(13-8)6-1-3-7(12)4-2-6/h1-5,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIWQHTZWDPATF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(S2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Strategies of 4 5 Bromo 1,3 Thiazol 2 Yl Phenol
Electrophilic Aromatic Substitution Reactions on the Phenol (B47542) Ring System
The phenol ring in 4-(5-bromo-1,3-thiazol-2-yl)phenol is activated towards electrophilic aromatic substitution (EAS) by the strongly electron-donating hydroxyl group. This group directs incoming electrophiles primarily to the ortho and para positions relative to itself. masterorganicchemistry.comyoutube.com However, since the para position is already occupied by the 2-(5-bromothiazolyl) substituent, substitutions are expected to occur at the ortho positions (C2 and C6) relative to the hydroxyl group. The bulky nature of the thiazole (B1198619) substituent may sterically hinder the adjacent ortho position, potentially favoring substitution at the C6 position.
The activated nature of the phenol ring allows for halogenation under relatively mild conditions, often without the need for a Lewis acid catalyst. youtube.com
Bromination: Treatment of phenols with bromine (Br₂) in a non-polar solvent like carbon disulfide (CS₂) at low temperatures can lead to monobromination. youtube.com In the case of this compound, this would likely yield 2-bromo-4-(5-bromo-1,3-thiazol-2-yl)phenol. Using excess bromine or more polar solvents can lead to polysubstitution.
Iodination: Iodination is typically accomplished using iodine in the presence of an oxidizing agent, such as nitric acid or hydrogen peroxide, to generate the more reactive iodonium (B1229267) ion (I+).
Table 1: Predicted Outcomes of Electrophilic Halogenation
| Reaction | Reagents | Probable Major Product |
|---|---|---|
| Monobromination | Br₂ in CS₂, low temp. | 2-Bromo-4-(5-bromo-1,3-thiazol-2-yl)phenol |
| Iodination | I₂ / HNO₃ | 2-Iodo-4-(5-bromo-1,3-thiazol-2-yl)phenol |
Nitration introduces a nitro (-NO₂) group onto the aromatic ring, which can then be reduced to an amino (-NH₂) group, a key functional handle for further derivatization.
Nitration: The phenol ring can be nitrated using dilute nitric acid (HNO₃) at low temperatures. Due to the activating nature of the hydroxyl group, harsh conditions like using a mixture of concentrated sulfuric and nitric acids (sulfonitric mixture) might lead to oxidation or polysubstitution. The primary product is expected to be 2-nitro-4-(5-bromo-1,3-thiazol-2-yl)phenol. masterorganicchemistry.com
Reduction: The resulting nitro-substituted phenol can be reduced to the corresponding amine, 2-amino-4-(5-bromo-1,3-thiazol-2-yl)phenol. Common reducing agents for this transformation include metals in acidic media (e.g., Sn/HCl, Fe/HCl) or catalytic hydrogenation (H₂/Pd-C).
Table 2: Nitration and Reduction Pathway
| Step | Reaction | Reagents | Product |
|---|---|---|---|
| 1 | Nitration | Dilute HNO₃, low temp. | 2-Nitro-4-(5-bromo-1,3-thiazol-2-yl)phenol |
| 2 | Reduction | Sn/HCl or H₂/Pd-C | 2-Amino-4-(5-bromo-1,3-thiazol-2-yl)phenol |
Sulfonation involves the introduction of a sulfonic acid (-SO₃H) group, which can significantly increase the water solubility of the molecule. The reaction is typically carried out with concentrated sulfuric acid (H₂SO₄). slideshare.net The sulfonation of phenols is reversible and the position of substitution can be temperature-dependent. At lower temperatures, the kinetically favored ortho-isomer, 2-hydroxy-5-(5-bromo-1,3-thiazol-2-yl)benzenesulfonic acid, is expected to form.
Functional Group Transformations of the Phenolic Hydroxyl Group (e.g., Etherification, Esterification)
The phenolic hydroxyl group is a versatile site for derivatization through etherification and esterification reactions.
Etherification: The Williamson ether synthesis is a common method for converting the phenol to an ether. This involves deprotonating the phenol with a base (e.g., sodium hydride, NaH, or potassium carbonate, K₂CO₃) to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide (R-X), yielding an ether.
Esterification: Phenolic esters can be readily prepared by reacting the phenol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. This reaction acylates the hydroxyl group, forming a phenyl ester.
Table 3: Derivatization of the Phenolic Hydroxyl Group
| Reaction | Reagents | Product Class |
|---|
Reactions Involving the Thiazole Heterocycle and its Substituents
The thiazole ring itself and its bromo-substituent are key sites for modification. Thiazoles are generally resistant to electrophilic substitution but can undergo other transformations. slideshare.net
The bromine atom at the C5 position of the thiazole ring is a particularly valuable functional handle for modern cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds. Potential reactions include:
Suzuki Coupling: Reaction with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base to form a new C-C bond.
Heck Coupling: Palladium-catalyzed reaction with an alkene to introduce a vinyl substituent.
Sonogashira Coupling: Palladium and copper-catalyzed reaction with a terminal alkyne to form an alkynyl-substituted thiazole.
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine to replace the bromine with a nitrogen-based functional group.
These reactions provide a powerful platform for synthesizing a wide variety of complex derivatives by modifying the thiazole portion of the molecule while leaving the phenol ring intact.
Coordination Chemistry: Synthesis and Characterization of Metal Complexes
The this compound molecule is an excellent candidate for use as a ligand in coordination chemistry. It possesses multiple potential donor atoms: the nitrogen atom of the thiazole ring and the oxygen atom of the phenolic hydroxyl group. This arrangement allows it to act as a bidentate chelating agent, forming stable complexes with a variety of metal ions. ijper.orgbohrium.com
The synthesis of such metal complexes typically involves reacting the deprotonated ligand (phenoxide form) with a metal salt (e.g., chlorides, sulfates, or acetates of transition metals like Cu(II), Co(II), Ni(II), and Zn(II)) in a suitable solvent. ijper.orgbhu.ac.in The resulting complexes can be characterized by various analytical and spectroscopic techniques:
Elemental Analysis: To confirm the stoichiometry of the metal-ligand complex. bhu.ac.in
FT-IR Spectroscopy: To identify the coordination sites. A shift in the C=N stretching frequency of the thiazole ring and the disappearance or shift of the phenolic O-H band upon complexation would indicate coordination through the nitrogen and oxygen atoms.
UV-Vis Spectroscopy: To study the electronic transitions within the complex and provide information about its geometry.
Molar Conductance Measurements: To determine if the complexes are electrolytic or non-electrolytic in nature. ijper.org
Magnetic Susceptibility: To determine the magnetic properties of the complex and infer the geometry around the metal center.
The formation of stable metal chelates with ligands containing thiazole and phenol moieties has been well-documented, suggesting that this compound would readily form complexes with diverse structures and potential applications in catalysis and materials science. rsc.orgresearchgate.net
Article Generation Incomplete: Insufficient Scientific Data for this compound Derivatization
Following a comprehensive search of available scientific literature, it has been determined that there is insufficient specific data to generate a detailed and accurate article on the chemical reactivity and derivatization of This compound according to the provided outline.
The requested article structure focused on two key areas of this compound's reactivity:
Interaction of this compound with Metal Ions (e.g., Ni(II), Zn(II))
Extensive searches for published research detailing these specific chemical transformations for this compound did not yield the necessary information. The available literature primarily describes the synthesis of Schiff bases from the reaction of amino-thiazole derivatives with aldehydes, which is a fundamentally different chemical pathway than the requested derivatization of a phenolic group.
While general principles of phenol chemistry, such as formylation to introduce an aldehyde group for subsequent Schiff base formation, are well-established for other phenolic compounds, specific examples, reaction conditions, and detailed findings for this compound are not present in the accessible literature. Similarly, there is a lack of published studies on the direct complexation of this particular compound with nickel (II) and zinc (II) ions.
A PubChem entry confirms the existence and structure of this compound, but does not provide any data on its chemical reactivity or derivatization. uni.lu
Due to the strict requirement to focus solely on the specified compound and the outlined topics, and the absence of corresponding scientific research, it is not possible to produce a thorough, informative, and scientifically accurate article as requested. Proceeding with the generation of content would require speculation or the use of data from analogous but distinct compounds, which would not adhere to the instructions provided.
Therefore, the generation of the article cannot be completed at this time.
Advanced Spectroscopic and Structural Elucidation of 4 5 Bromo 1,3 Thiazol 2 Yl Phenol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment, connectivity, and spatial arrangement of atoms.
The ¹H NMR spectrum of 4-(5-bromo-1,3-thiazol-2-yl)phenol provides key insights into its proton framework. The phenolic proton (-OH) typically appears as a broad singlet, with its chemical shift being concentration and solvent-dependent. The aromatic protons of the phenol (B47542) ring exhibit a characteristic splitting pattern. Due to the para-substitution, the protons ortho and meta to the hydroxyl group are chemically equivalent, resulting in two sets of doublets, each integrating to two protons. For the parent compound, 4-bromophenol, these protons appear at approximately 7.31 ppm and 6.71 ppm. chemicalbook.com
The thiazole (B1198619) ring possesses a single proton at the C4 position, which is expected to resonate as a singlet. In related thiazole derivatives, this proton signal is observed in the range of 7.1-7.2 ppm. mdpi.com The specific chemical shifts are influenced by the electronic effects of the substituents on both the phenolic and thiazole rings.
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.
For the phenolic ring, the carbon bearing the hydroxyl group (C-OH) is expected to resonate at a lower field (around 150-160 ppm) compared to the other aromatic carbons. The carbon attached to the thiazole ring will also be deshielded. In 4-bromophenol, the carbon attached to the bromine atom appears around 113-115 ppm. chemicalbook.com
The thiazole ring carbons exhibit distinct chemical shifts. The C2 carbon, being attached to both nitrogen and sulfur, is significantly deshielded and typically appears in the range of 160-170 ppm. nih.gov The C5 carbon, bonded to the bromine atom, will also be influenced, while the C4 carbon will have a chemical shift in the aromatic region. nih.gov
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin coupling correlations. For this compound, it would confirm the coupling between the ortho and meta protons on the phenol ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It would allow for the direct assignment of the protonated carbons in both the phenolic and thiazole rings.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons and for connecting the phenolic and thiazole moieties. For instance, correlations between the ortho protons of the phenol ring and the C2 carbon of the thiazole ring would confirm their connectivity.
The collective data from these 2D NMR experiments provides a comprehensive and definitive structural map of the molecule. nih.gov
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and functional groups.
The FT-IR and Raman spectra of this compound display characteristic absorption bands corresponding to its various functional groups.
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ in the FT-IR spectrum is characteristic of the phenolic hydroxyl group, often involved in hydrogen bonding.
Aromatic C-H Stretch: These vibrations typically appear above 3000 cm⁻¹.
C=N Stretch: The carbon-nitrogen double bond of the thiazole ring gives rise to a strong absorption in the range of 1600-1650 cm⁻¹. nih.gov
C=C Stretch: Aromatic ring stretching vibrations are observed in the 1450-1600 cm⁻¹ region.
C-O Stretch: The phenolic C-O stretching vibration is typically found in the 1200-1260 cm⁻¹ range.
C-S Stretch: The carbon-sulfur stretching vibration of the thiazole ring is generally weaker and appears in the 600-800 cm⁻¹ region.
C-Br Stretch: The carbon-bromine stretching vibration is expected to be observed at lower frequencies, typically in the 500-600 cm⁻¹ range.
The complementary nature of FT-IR and Raman spectroscopy allows for a more complete vibrational analysis of the molecule. nih.govnih.gov
High-Resolution Mass Spectrometry (HRMS) and Detailed Fragmentation Pathway Analysis
HRMS provides the accurate mass of the molecular ion, which allows for the determination of the elemental composition of this compound. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 in an approximate 1:1 ratio). uni.lu
The fragmentation pattern observed in the mass spectrum offers further structural confirmation. Common fragmentation pathways for this type of molecule include:
Loss of CO: A common fragmentation for phenols, leading to a stable cyclopentadienyl (B1206354) cation derivative.
Cleavage of the thiazole ring: The thiazole ring can undergo characteristic cleavages, leading to fragments corresponding to the individual ring components.
Loss of Br: The bromine atom can be lost as a radical, leading to a significant fragment ion.
Cleavage between the phenolic and thiazole rings: This would result in fragment ions corresponding to the 4-hydroxyphenyl cation and the 5-bromo-1,3-thiazol-2-yl cation or radical.
A detailed analysis of the fragmentation pathways, often aided by computational methods, can provide a wealth of information to support the proposed structure. nih.govresearchgate.net
Molecular Ion Confirmation and Isotopic Signature Analysis
The confirmation of the molecular ion of this compound in mass spectrometry is fundamentally linked to its elemental composition, C9H6BrNOS. uni.lu The presence of a single bromine atom imparts a highly characteristic isotopic signature. Bromine has two naturally occurring isotopes, 79Br and 81Br, with nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in a distinctive pair of peaks in the mass spectrum for any bromine-containing fragment: the molecular ion (M+) peak and an (M+2)+ peak of almost identical intensity. This pattern is a crucial diagnostic tool for identifying brominated compounds.
For this compound, the monoisotopic mass is predicted to be 254.93535 Da. uni.lu High-resolution mass spectrometry (HRMS) would be expected to confirm this precise mass, distinguishing it from other compounds with the same nominal mass. In addition to the molecular ion, various adducts are typically observed depending on the ionization conditions.
Table 1: Predicted Collision Cross Section (CCS) Data for Adducts of this compound uni.lu
| Adduct | m/z (mass/charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 255.94263 | 138.1 |
| [M+Na]+ | 277.92457 | 152.4 |
| [M-H]- | 253.92807 | 146.3 |
| [M+NH4]+ | 272.96917 | 159.9 |
Elucidation of Diagnostic Fragmentation Ions and Proposed Mechanisms
While specific experimental mass spectrometry fragmentation data for this compound is not detailed in the available literature, a fragmentation pattern can be proposed based on the known behavior of its constituent functional groups. chemguide.co.uklibretexts.orgdocbrown.info Upon electron impact ionization, the energetically unstable molecular ion ([C9H6BrNOS]+•) is expected to undergo fragmentation to produce smaller, more stable ions.
Key proposed fragmentation pathways would likely include:
Loss of the Bromine Atom: Cleavage of the C-Br bond would result in a significant fragment corresponding to the loss of a bromine radical (•Br), leading to an ion at m/z ~176.
Phenolic Fragmentation: The phenol moiety can undergo characteristic fragmentation. A primary fragmentation is the loss of a hydrogen atom to form a stable phenoxy cation [C6H5O]+ at m/z 93. docbrown.info Another common pathway for phenols is the loss of carbon monoxide (CO) following ring rearrangement, which could lead to fragments like [C5H5]+ at m/z 65. docbrown.info
Thiazole Ring Cleavage: The thiazole ring can also fragment. Common cleavages in heterocyclic rings involve the loss of small, stable neutral molecules. For instance, fragmentation could involve the loss of HCN or thioformaldehyde (B1214467) (H2CS), leading to various smaller charged fragments.
The relative abundance of these fragment ions would provide structural information, with the most stable ions typically yielding the most intense peaks in the spectrum.
X-ray Crystallography
Detailed X-ray crystallography data for the specific compound this compound is not available in the cited literature. However, a comprehensive analysis has been performed on the closely related derivative, 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol , providing valuable insights into the probable structural characteristics. nih.govresearchgate.net The data presented in the following subsections pertains to this derivative.
Precise Molecular Geometry, Bond Lengths, and Bond Angles
Single-crystal X-ray diffraction of 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol revealed its precise three-dimensional structure. The compound crystallizes in the monoclinic space group. nih.gov The key crystallographic parameters that define the unit cell and its contents have been determined at a temperature of 153 K. nih.gov
Table 2: Crystal Data and Structure Refinement for 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol nih.gov
| Parameter | Value |
|---|---|
| Empirical Formula | C14H15BrN2O2S |
| Formula Weight | 355.25 |
| Crystal System | Monoclinic |
| a (Å) | 12.026 (2) |
| b (Å) | 8.3448 (17) |
| c (Å) | 14.279 (3) |
| β (°) | 91.98 (3) |
| Volume (ų) | 1432.1 (5) |
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)
The crystal packing of 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol is stabilized by a network of non-covalent interactions. nih.govresearchgate.net A strong intramolecular hydrogen bond is observed between the phenolic hydroxyl group (O-H) and the nitrogen atom of the thiazole ring (N1). nih.govresearchgate.net
Conformational Analysis and Dihedral Angle Determination
The X-ray analysis of 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol shows that the molecule is not planar. nih.govresearchgate.net The steric influence of the methyl group at the 5-position of the thiazole ring forces the phenolic and thiazole rings to be twisted relative to each other. nih.govresearchgate.net The dihedral angle between the plane of the 1,3-thiazole ring and the phenolic ring is precisely determined to be 23.46 (10)°. nih.govresearchgate.net This deviation from coplanarity is a critical conformational feature of this derivative.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The electronic absorption properties of this compound are governed by the electronic transitions within its conjugated π-system, which includes both the phenol and the 5-bromothiazole (B1268178) rings. While a specific spectrum for this compound is not provided in the search results, its characteristics can be inferred from related structures and general principles. researchgate.netnist.gov
The UV-Vis spectrum is expected to show absorption bands corresponding to π→π* transitions, which involve the excitation of an electron from a π bonding orbital (the Highest Occupied Molecular Orbital, HOMO) to a π* antibonding orbital (the Lowest Unoccupied Molecular Orbital, LUMO). researchgate.net The presence of lone pairs on the oxygen, nitrogen, and sulfur atoms may also allow for n→π* transitions, which are typically weaker.
The conjugation between the phenyl and thiazole rings creates an extended chromophore, which would be expected to absorb light at longer wavelengths compared to the individual, non-conjugated rings. The presence of the bromine atom, an auxochrome, can further influence the spectrum, often causing a bathochromic (red) shift of the absorption maxima. researchgate.net For comparison, studies on other phenol-imidazole derivatives show absorption peaks in the 340-470 nm range, attributed to π→π* transitions. researchgate.net
Computational Chemistry and Theoretical Investigations of 4 5 Bromo 1,3 Thiazol 2 Yl Phenol
Quantum Chemical Calculations (Density Functional Theory, DFT)
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. DFT has been widely applied to the study of heterocyclic compounds, including thiazole (B1198619) derivatives, to elucidate their structural, spectroscopic, and electronic properties. researchgate.netresearchgate.netresearchgate.net Calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311G(d,p), to provide a detailed understanding of the molecule in the gaseous phase. researchgate.net
The first step in a computational study is typically the geometry optimization of the molecule. This process seeks the lowest energy arrangement of the atoms in space, which corresponds to the most stable structure. For molecules with multiple rotatable bonds, like the one connecting the phenol (B47542) and thiazole rings in 4-(5-Bromo-1,3-thiazol-2-yl)phenol, this optimization is crucial for determining the most likely conformation.
| Parameter | Predicted Value Range | Basis of Prediction |
| Dihedral Angle (Phenol-Thiazole) | 10-25° | Based on structurally similar thiazole derivatives. researchgate.netcdnsciencepub.com |
| C-Br Bond Length | ~1.88 Å | Typical for brominated aromatic rings. |
| C-S Bond Lengths (Thiazole) | ~1.72-1.77 Å | Characteristic of thiazole rings. |
| C-N Bond Lengths (Thiazole) | ~1.31-1.38 Å | Characteristic of thiazole rings. |
| C-O Bond Length (Phenol) | ~1.36 Å | Typical for phenolic compounds. |
| O-H Bond Length (Phenol) | ~0.96 Å | Typical for phenolic compounds. |
Note: The values in this table are estimations based on computational studies of similar molecules and are not specific experimental or calculated values for this compound.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. semanticscholar.org A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap implies a more reactive molecule. researchgate.net
In thiazole derivatives, the distribution of HOMO and LUMO orbitals is typically spread across the entire molecule. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring and the sulfur atom of the thiazole ring, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is likely distributed over the thiazole ring, particularly the C=N bond and the bromine atom, suggesting these are the sites susceptible to nucleophilic attack.
| Parameter | Conceptual Value | Significance |
| HOMO Energy | Relatively High | Indicates good electron-donating ability. |
| LUMO Energy | Relatively Low | Indicates good electron-accepting ability. |
| HOMO-LUMO Energy Gap | Moderate | Reflects a balance between stability and reactivity. |
Note: The qualitative values in this table are based on general principles of FMO theory as applied to substituted thiazoles and phenols. researchgate.netwikipedia.orgresearchgate.netsemanticscholar.orgnih.gov
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. mdpi.com The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).
For this compound, the MEP map would likely show the most negative potential (typically colored red) around the oxygen atom of the hydroxyl group and the nitrogen atom of the thiazole ring, due to the presence of lone pairs of electrons. These regions are the most likely sites for hydrogen bonding and electrophilic attack. The phenolic protons and the region around the bromine atom, often exhibiting a "sigma-hole," would display a positive potential (typically colored blue), indicating them as sites for nucleophilic interaction. researchgate.net The MEP surface provides a clear, visual representation of the molecule's reactivity landscape. researchgate.net
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns well with Lewis structure concepts. uni-muenchen.de It is particularly useful for analyzing intramolecular interactions, such as charge transfer and hyperconjugation. numberanalytics.com
Local reactivity descriptors, such as the Fukui function, pinpoint the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attack. By analyzing the changes in electron density at each atomic site upon the addition or removal of an electron, the Fukui function can identify which atoms are most susceptible to a particular type of reaction. For this compound, these calculations would likely confirm that the phenolic oxygen and certain carbon atoms in the phenol ring are susceptible to electrophilic attack, while the nitrogen and specific carbons in the thiazole ring are prone to nucleophilic attack.
| Descriptor | Formula | Significance |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the tendency to attract electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. |
| Global Electrophilicity Index (ω) | χ2 / (2η) | Quantifies the ability to act as an electrophile. nih.gov |
Note: These are the fundamental equations for the global reactivity descriptors.
A significant advantage of computational chemistry is the ability to predict spectroscopic data, which can be compared with experimental results to validate the computational model. DFT calculations can provide theoretical vibrational frequencies (IR and Raman), electronic transitions (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts. nih.govresearchgate.net
The calculated IR spectrum for this compound would show characteristic peaks for the O-H stretch of the phenol, C-H stretches of the aromatic rings, C=C and C=N stretching vibrations within the rings, and the C-Br stretch.
The predicted UV-Vis spectrum, typically calculated using Time-Dependent DFT (TD-DFT), would reveal the electronic transitions responsible for the molecule's absorption of light. nih.gov These transitions usually involve the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals.
The prediction of NMR chemical shifts (¹H and ¹³C) is another powerful application. cdnsciencepub.comnih.gov The calculated chemical shifts for the protons and carbons in this compound would be expected to be in good agreement with experimental data, aiding in the structural elucidation of the compound. docbrown.info
Molecular Dynamics Simulations for Conformational Sampling and Interactions
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. For a molecule like this compound, MD simulations can provide crucial information about its conformational flexibility and intermolecular interactions in various environments.
MD simulations track the positions and velocities of atoms in a system by numerically solving Newton's equations of motion. mdpi.com This methodology allows for the exploration of the potential energy surface of the molecule, revealing its preferred conformations and the energy barriers between them. In the context of this compound, a key conformational variable is the dihedral angle between the phenol and thiazole rings. While an intramolecular hydrogen bond between the phenolic hydrogen and the thiazole nitrogen might favor planarity, steric hindrance and other noncovalent forces can lead to a twisted conformation. nih.gov MD simulations can sample these different rotational states, providing a statistical understanding of the molecule's structural landscape.
Analysis of Noncovalent Interactions (e.g., Reduced Density Gradient Analysis, Hirshfeld Surface Analysis)
Noncovalent interactions are the dominant forces governing the supramolecular assembly of molecules in the solid state. For this compound, a combination of hydrogen bonds, halogen bonds, and various van der Waals contacts dictates its crystal packing. Hirshfeld surface analysis and Reduced Density Gradient (RDG) analysis are computational techniques used to visualize and quantify these interactions.
For a molecule like this compound, several key interactions are expected. Based on studies of structurally similar compounds, the most significant contributions to the crystal packing would likely come from H···H, O···H/H···O, C···H/H···C, and S···H/H···S contacts. nih.govtandfonline.comnih.gov The presence of the bromine atom introduces the possibility of Br···H and Br···Br (halogen bonding) interactions, which can also play a crucial role in stabilizing the crystal structure. tandfonline.com The table below summarizes typical percentage contributions of noncovalent contacts found in related thiazole derivatives.
| Intermolecular Contact | Typical Percentage Contribution (%) | Reference(s) |
| H···H | 17.7 - 37.6 | nih.govnih.gov |
| O···H / H···O | 16.8 | nih.gov |
| S···H / H···S | 15.4 - 21.1 | nih.govnih.gov |
| N···H / H···N | 13.0 - 24.3 | nih.govnih.gov |
| C···H / H···C | 7.6 | nih.gov |
| Br···Br | Varies | tandfonline.com |
Reduced Density Gradient (RDG) analysis provides a complementary view by plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (λ₂). This generates isosurfaces that visualize noncovalent interactions in real space. Large, low-density green surfaces indicate weak van der Waals interactions, blue spikes indicate strong, attractive interactions like hydrogen bonds, and red areas signify strong repulsive interactions often found within sterically crowded regions or in ring centers. nih.govtandfonline.com This analysis can confirm the nature and strength of interactions such as the intramolecular O-H···N hydrogen bond and intermolecular contacts involving the bromine atom. tandfonline.com
Tautomeric Equilibria and Stability Studies
Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton. nih.gov For this compound, the potential for keto-enol tautomerism exists, where the phenolic (enol) form can isomerize to a keto form. This involves the transfer of the hydroxyl proton to the thiazole nitrogen, creating a ketone in the phenyl ring and an N-H bond in the thiazole ring.
Computational chemistry, particularly Density Functional Theory (DFT), is a primary tool for investigating the thermodynamics and kinetics of tautomeric equilibria. nih.govresearchgate.net Theoretical studies on related 2-(hydroxyphenyl) heterocyclic systems consistently show that the enol-imine form is generally more stable than the keto-enamine tautomer. nih.govfao.org The stability is often enhanced by the formation of a strong intramolecular hydrogen bond between the phenolic hydrogen and the nitrogen atom of the heterocyclic ring. nih.gov
The relative stability of the tautomers of this compound can be predicted by calculating their Gibbs free energies. The enol form is expected to be the most stable tautomer in the gas phase and in non-polar solvents. nih.gov However, the equilibrium can be influenced by the solvent environment. Polar aprotic solvents like DMSO can stabilize the keto form by disrupting intramolecular hydrogen bonds and forming intermolecular ones. nih.gov Computational studies can model these solvent effects using implicit or explicit solvation models to provide a more accurate picture of the tautomeric equilibrium in solution. nih.gov The energy barrier for the interconversion between tautomers can also be calculated by locating the transition state structure, providing insight into the kinetics of the tautomerization process. researchgate.net
Prediction of Nonlinear Optical (NLO) Properties
Molecules with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronics, including optical data storage and signal processing. Organic molecules featuring a donor-π-acceptor (D-π-A) architecture often exhibit large second-order NLO responses. researchgate.netucf.edu The compound this compound fits this structural motif, with the electron-donating phenol group (D) connected to the electron-accepting thiazole ring (A) via a conjugated system.
The key parameter for quantifying the second-order NLO response of a molecule is the first hyperpolarizability (β). Computational methods, primarily DFT, are widely used to predict this property. nih.govnih.gov The calculation involves determining how the molecule's dipole moment changes under an applied electric field. A large β value is associated with efficient intramolecular charge transfer (ICT) from the donor to the acceptor upon electronic excitation.
For this compound, the ICT would occur from the phenol ring to the thiazole ring. The efficiency of this process is related to the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Typically, a smaller HOMO-LUMO gap facilitates ICT and leads to a larger NLO response. rsc.org Computational analysis of the frontier molecular orbitals (FMOs) can visualize this charge transfer. For D-π-A systems, the HOMO is generally localized on the donor and the π-bridge, while the LUMO is concentrated on the acceptor. rsc.org The introduction of different substituents can tune the HOMO and LUMO energy levels and, consequently, the NLO properties. nih.gov Theoretical studies on similar thiazole-containing D-π-A systems have shown that they can possess significant NLO responses, making this compound a promising candidate for NLO applications. researchgate.netnih.gov
Structure Activity Relationship Sar Studies and Molecular Interactions of 4 5 Bromo 1,3 Thiazol 2 Yl Phenol Derivatives
Rational Design and Synthesis of Analogs for SAR Exploration
For instance, the synthesis of a series of 4-aryl-3,4-dihydro-2H-1,4-benzoxazines was undertaken based on the hypothesis that this scaffold, similar to 4-substituted isoflavans, might exhibit improved toxicity and selectivity against cancer cell lines. nih.gov The synthetic route involved a multi-step process, including Williamson ether synthesis, reduction of a nitro group, and a subsequent Buchwald–Hartwig cross-coupling to introduce various aryl substitutions. nih.gov This method allows for diverse modifications, facilitating the exploration of SAR. nih.gov
Similarly, new series of 2,4-disubstituted thiazole (B1198619) derivatives have been synthesized to evaluate their potential as anticancer agents. nih.gov One approach involved the reaction of an aminothiazole derivative with 2-chloroethylisocyanate, followed by reactions with aniline, N-ethylpiperazine, or morpholine (B109124) to create a variety of analogs. nih.gov Another strategy focused on the synthesis of 4-phenylthiazol-2-amine derivatives, which were then evaluated for their potential as anti-breast cancer agents. rjsocmed.com
In the context of tyrosinase inhibitors, researchers have designed and synthesized (Z)-5-benzylidene-2-phenylthiazol-4(5H)-one derivatives by combining structural features of known inhibitors. nih.gov The synthesis involved the condensation of 2-phenylthiazol-4(5H)-one with various substituted benzaldehydes. nih.gov
The synthesis of these diverse analogs provides a valuable library of compounds for investigating how changes in structure affect biological function.
Pharmacophore Modeling and Ligand-Based Drug Design Approaches
Pharmacophore modeling and ligand-based drug design are powerful computational tools used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. These approaches are particularly valuable when the three-dimensional structure of the biological target is unknown.
Ligand-based drug design relies on the principle that molecules with similar shapes and electronic properties are likely to bind to the same target and exhibit similar biological activities. nih.gov This strategy involves analyzing a set of known active compounds to derive a pharmacophore model, which represents the key interaction points, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. nih.gov
For example, in the development of 5-lipoxygenase (5-LOX) inhibitors, where the crystal structure was not initially available, ligand-based approaches like quantitative structure-activity relationship (QSAR) studies have been employed. nih.gov QSAR models aim to correlate the physicochemical properties of a series of compounds with their biological activities, allowing for the prediction of the activity of new, unsynthesized molecules. nih.gov
These computational strategies guide the rational design of new derivatives with improved potency and selectivity, reducing the time and cost associated with traditional drug discovery methods. nih.gov By focusing on the key features identified through pharmacophore modeling, medicinal chemists can synthesize more targeted and effective compounds.
Molecular Docking and Protein-Ligand Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor or enzyme. This method is instrumental in understanding the molecular basis of drug action and in the rational design of new therapeutic agents.
Studies on derivatives of 4-(5-bromo-1,3-thiazol-2-yl)phenol have utilized molecular docking to investigate their binding modes and interactions with various biological targets. For instance, docking studies of 4-phenylthiazol-2-amine derivatives with the estrogen receptor-α (ER-α) have shown that these compounds fit within the active site's hydrophobic pocket, similar to the standard drug tamoxifen. rjsocmed.com
In another study, newly synthesized 1,3,4-thiadiazole (B1197879) derivatives were docked against the ADP-sugar pyrophosphatase target. One derivative, 5-(5-{(Z)-[(4-nitrophenyl)methylidene]amino}-1,3,4-thiadiazol-2-yl)benzene-1,2,3-triol, exhibited a high binding affinity, with a docking score of -8.9 kcal/mol. uowasit.edu.iq
The following table summarizes the docking scores of some thiazole derivatives against various protein targets:
| Compound | Protein Target | Docking Score (kcal/mol) | Reference |
|---|---|---|---|
| 5-(5-{(Z)-[(4-nitrophenyl)methylidene]amino}-1,3,4-thiadiazol-2-yl)benzene-1,2,3-triol | ADP-sugar pyrophosphatase | -8.9 | uowasit.edu.iq |
| Compound 3e (a 4-phenylthiazol-2-amine derivative) | Estrogen Receptor-α (ER-α) | -8.911 | rjsocmed.com |
| Tamoxifen (standard drug) | Estrogen Receptor-α (ER-α) | -6.821 | rjsocmed.com |
These docking studies provide valuable insights into the binding affinities and potential mechanisms of action of these compounds, guiding further optimization efforts.
Molecular docking simulations not only predict the binding affinity of a ligand but also provide detailed information about the binding pocket of the target protein and the key amino acid residues involved in the interaction. This knowledge is fundamental for understanding the specificity of the ligand and for designing more potent and selective inhibitors.
For example, in the study of 4-phenylthiazol-2-amine derivatives as potential anti-breast cancer agents, molecular docking revealed that all the synthesized compounds fit within the hydrophobic pocket of the estrogen receptor-α (ER-α), similar to the binding mode of the standard drug tamoxifen. rjsocmed.com
In another example, the interaction of 4-bromo-N-(thiazol-2-yl)benzenesulfonamide with human serum albumin (HSA) was investigated. elsevierpure.com Competitive binding and molecular docking studies identified the preferential binding site of this compound to be the sub-structural domain IIA, also known as binding site I, of HSA. elsevierpure.com
The characterization of these binding pockets and the identification of key interacting residues are crucial steps in structure-based drug design, enabling the targeted modification of ligands to improve their binding affinity and biological activity.
The stability of a ligand-protein complex is determined by a variety of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and halogen bonds. Understanding these interaction motifs is essential for explaining the binding affinity and specificity of a ligand.
Spectroscopic and computational studies on the interaction between 4-bromo-N-(thiazol-2-yl)benzenesulfonamide and human serum albumin (HSA) revealed that the binding is driven by a combination of hydrophobic interactions and hydrogen bonding. elsevierpure.com
In the crystal structure of 4-bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol, a strong intramolecular hydrogen bond is observed between the phenolic hydroxyl group and the nitrogen atom of the thiazole ring. nih.govresearchgate.net Additionally, a weak intermolecular C-H···O hydrogen bond and a short intermolecular Br···O interaction are present, contributing to the crystal packing. nih.gov
The following table summarizes the types of molecular interactions observed for some this compound derivatives:
| Compound | Interacting Partner | Observed Molecular Interactions | Reference |
|---|---|---|---|
| 4-bromo-N-(thiazol-2-yl)benzenesulfonamide | Human Serum Albumin (HSA) | Hydrophobic interactions, Hydrogen bonding | elsevierpure.com |
| 4-bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol | Itself (in crystal) | Intramolecular O-H···N hydrogen bond, Intermolecular C-H···O hydrogen bond, Intermolecular Br···O interaction | nih.gov |
The elucidation of these interaction motifs provides a detailed understanding of the binding process and guides the design of new analogs with optimized interaction profiles.
Understanding the mechanism by which a compound inhibits an enzyme is crucial for its development as a therapeutic agent. Derivatives of this compound have been investigated as inhibitors of several enzymes, including c-Src kinase and histone acetyltransferases (HATs).
c-Src Kinase: The non-receptor tyrosine kinase c-Src is a significant target in cancer therapy due to its role in tumor progression. nih.gov The development of selective c-Src inhibitors has been challenging. nih.gov However, a post-translational modification-inspired drug design approach has led to the development of potent and selective covalent inhibitors of c-Src. nih.gov One such inhibitor, (R)-LW-Srci-8, demonstrated a nearly 75-fold improvement in potency and was found to preferentially bind to the inactive form of c-Src, disrupting its autophosphorylation. nih.gov Crystallographic studies revealed that C-F···C=O interactions contribute to its tight binding. nih.gov
Histone Acetyltransferases (HATs): HATs are enzymes that play a critical role in gene regulation through the acetylation of histone proteins. nih.govnih.gov Aberrant HAT activity is implicated in various diseases, making them attractive therapeutic targets. nih.gov Glycosaminoglycans, such as heparin, have been identified as potent inhibitors of p300 and pCAF HAT activities in vitro. nih.gov Studies have shown that heparin can reduce the levels of acetylated histones in cells, consistent with its HAT inhibitory activity. nih.gov
The investigation of these inhibition mechanisms provides a deeper understanding of how these compounds exert their biological effects and informs the design of more effective and specific enzyme inhibitors.
A detailed analysis of the receptor binding site provides crucial information for understanding ligand recognition and for designing new molecules with improved affinity and selectivity.
In the case of 4-(4-bromophenyl)-thiazol-2-amine derivatives, molecular docking studies have been performed to understand their interaction with biological targets. dntb.gov.ua While the specific receptor is not always explicitly named in the provided context, the analysis focuses on the binding interactions within the active site.
For instance, the interaction of 4-bromo-N-(thiazol-2-yl)benzenesulfonamide with human serum albumin (HSA) was analyzed, and the binding was localized to the sub-structural domain IIA, also known as binding site I. elsevierpure.com This level of detail is critical for predicting potential drug-drug interactions and for understanding the pharmacokinetic properties of the compound.
The analysis of receptor binding sites, often in conjunction with molecular docking and SAR studies, is a cornerstone of modern drug discovery, enabling the rational design of more effective and safer therapeutic agents.
Bioinorganic Chemistry: Interplay between this compound Derivatives and Metal Centers in Biological Systems
While direct experimental studies on the coordination chemistry of this compound are not extensively documented in publicly available literature uni.lu, the principles of bioinorganic chemistry and research on analogous structures provide a strong basis for understanding its potential interactions with metal centers in biological systems. The structure of this compound, featuring a phenolic hydroxyl group, a thiazole ring with nitrogen and sulfur heteroatoms, is archetypal for a multidentate ligand capable of forming stable complexes with various transition metal ions. nih.gov
The interaction of such organic ligands with metal ions is a cornerstone of medicinal bioinorganic chemistry. Complexation with metals can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent organic molecule, often leading to enhanced biological activity. nih.gov This enhancement is frequently attributed to principles such as Overtone's concept of cell permeability and Tweedy's chelation theory. According to the chelation theory, the partial sharing of the metal's positive charge with donor atoms in the ligand reduces the polarity of the metal ion. This, in turn, increases the lipophilicity of the resulting complex, facilitating its diffusion across the lipid membranes of microorganisms or cells to reach its target site. nih.gov
Derivatives of thiazolyl-phenol are known to act as effective chelating agents, typically coordinating with metal ions through several key functional groups:
The nitrogen atom of the thiazole ring.
The oxygen atom of the phenolic hydroxyl group (often after deprotonation).
The sulfur atom within the thiazole ring.
The specific coordination mode and the resulting geometry of the metal complex depend on the metal ion, the stoichiometry of the reaction, and the presence of other coordinating ligands. nih.govresearchgate.net Research on structurally similar hybrid thiazolyl–benzylidene–phenol (B47542) ligands has shown that they can form stable octahedral complexes with copper(II) ions. nih.gov In these cases, the ligand coordinates with the metal center, and the resulting complex can exhibit enhanced biological activities, such as anti-topoisomerase I activity in human breast carcinoma. nih.gov
Similarly, studies on other brominated phenol derivatives, such as 4-Bromo-2,6-bis-hydroxymethyl-phenol (BBHMP), demonstrate their ability to form stable, square-planar complexes with Pt(II). The resulting platinum complex showed significantly greater antimicrobial and cytotoxic effects against cancer cell lines compared to the free ligand, highlighting the profound impact of metal coordination on bioactivity. Spectroscopic analyses, including FT-IR and UV-Vis, are crucial for elucidating these interactions. For instance, a shift in the stretching frequency of the phenolic C-O group or the C=N group of the thiazole ring in the IR spectrum upon complexation provides direct evidence of coordination. In the UV-Vis spectra of metal complexes, the appearance of new bands, particularly those assigned to metal-to-ligand charge transfer (MLCT) transitions, confirms the formation of the complex. nih.gov
The table below summarizes typical spectroscopic shifts observed in the formation of metal complexes with analogous phenol-containing ligands, illustrating the nature of the metal-ligand interaction.
| Spectroscopic Data for a Representative Pt(II) Complex with a Brominated Phenol Ligand | |
| Functional Group | Free Ligand (BBHMP) IR Frequency (cm⁻¹) |
| Phenolic O-H | 3381 |
| Aromatic C-H | 3065 |
| Aliphatic C-H | 2943 |
| Phenolic C-O | 1215 |
| C-Br | 573 |
| Pt-O Bond | - |
| Data derived from a study on a Pt(II) complex with 4-Bromo-2,6-bis-hydroxymethyl-phenol (BBHMP) and nicotinamide (B372718). |
Furthermore, the biological efficacy of these metal complexes is often evaluated against various cell lines and microbial strains. The results frequently show that the metal complex possesses superior activity compared to the uncomplexed ligand.
| Biological Activity of a Representative Pt(II) Complex vs. Free Ligand | ||
| Compound | Antimicrobial Activity (Inhibition Zone, mm) vs. S. aureus | Antimicrobial Activity (Inhibition Zone, mm) vs. C. albicans |
| 4-Bromo-2,6-bis-hydroxymethyl-phenol (BBHMP) | 12 | 13 |
| [Pt(BBHMP)(NA)Cl]Cl·2H₂O Complex | 18 | 20 |
| Data derived from a study on a Pt(II) complex with 4-Bromo-2,6-bis-hydroxymethyl-phenol (BBHMP) and nicotinamide (NA). |
In silico docking studies on related thiazolyl-phenol metal complexes have further illuminated the nature of these interactions at a molecular level. These studies show that metal coordination can enhance the binding affinity of the ligand within the active site of target proteins, such as topoisomerase I. The presence of the metal ion can introduce new stabilizing interactions, including hydrogen bonding, π-π stacking, and van der Waals forces, which are absent in the free ligand. nih.gov
Given these precedents, it is highly probable that this compound and its derivatives are excellent candidates for forming bioactive metal complexes. The interplay between their intrinsic chemical structure and coordination with metal centers likely leads to novel compounds with significant potential in the development of chemotherapeutic agents.
Advanced Analytical Methodologies for 4 5 Bromo 1,3 Thiazol 2 Yl Phenol
Chromatographic Separation and Purification Techniques (e.g., HPLC, GC-MS for purity and identification)
Chromatographic methods are essential for separating 4-(5-Bromo-1,3-thiazol-2-yl)phenol from reaction mixtures and for determining its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques employed for this purpose.
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the analysis of phenolic compounds. nih.gov For this compound, a reversed-phase HPLC method is typically suitable. This involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase. The separation is achieved by gradient elution, where the composition of the mobile phase is changed over time to effectively elute compounds with varying polarities. researchgate.net A diode-array detector (DAD) can be used to monitor the elution, providing spectral information across a range of wavelengths simultaneously. nih.gov The identification of the compound is based on its retention time compared to a known standard, while purity is assessed by the peak area percentage.
A typical HPLC setup for a related phenolic compound might involve the following parameters:
| Parameter | Condition |
|---|---|
| Column | Agilent ZORBAX SB-C18 (4.6 mm × 250 mm, 5 µm) researchgate.net |
| Mobile Phase | Gradient of Acetonitrile and Water researchgate.net |
| Flow Rate | 0.5 - 1.0 mL/min nih.gov |
| Detector | Diode Array Detector (DAD) researchgate.net |
| Column Temperature | 30 °C researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. nih.gov For a phenolic compound like this compound, derivatization is often required to increase its volatility and thermal stability. nih.gov This process typically involves converting the polar phenolic hydroxyl group into a less polar ether or ester. Following separation on the GC column, the compound is ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive structural identification. The PubChem database provides predicted collision cross-section data for various adducts of this compound, which is crucial for mass spectrometric analysis. uni.lu
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 255.94263 | 138.1 |
| [M+Na]+ | 277.92457 | 152.4 |
| [M-H]- | 253.92807 | 146.3 |
| [M+NH4]+ | 272.96917 | 159.9 |
| [M+K]+ | 293.89851 | 140.2 |
Quantitative Spectroscopic Methods (e.g., UV-Vis spectrophotometry)
UV-Visible spectrophotometry is a straightforward and widely used method for the quantitative determination of phenolic compounds in solution. ijpsjournal.comijsr.net The technique is based on the principle that molecules with chromophores—parts of the molecule that absorb light—will absorb light at specific wavelengths in the UV-Vis spectrum. The benzene (B151609) ring and the thiazole (B1198619) system in this compound act as chromophores.
To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of several standard solutions of known concentrations. ijsr.netresearchgate.net The absorbance of the unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve, following the Beer-Lambert law. ijsr.net For phenolic compounds, the maximum absorbance is often observed in the range of 200-300 nm. ijpsjournal.com For example, in a study on citrus peels, tannic acid was used as a standard and showed a maximum absorbance at 208.2 nm. ijpsjournal.com The precise wavelength of maximum absorbance (λmax) for this compound would need to be determined experimentally by scanning a dilute solution of the pure compound across the UV-Vis range.
| Parameter | Description | Example Reference |
|---|---|---|
| Instrument | UV-Visible Spectrophotometer | ijsr.net |
| Standard | A known phenolic compound (e.g., Gallic Acid, Tannic Acid) | ijpsjournal.comijsr.net |
| Wavelength (λmax) | Determined by scanning the standard; typically 200-300 nm for phenols | ijpsjournal.com |
| Calibration Curve | Plot of Absorbance vs. Concentration for standard solutions | researchgate.net |
| Quantification | Concentration of the analyte is determined from its absorbance using the calibration curve | ijsr.net |
Electrochemical Analysis and Redox Properties
The electrochemical behavior of this compound, particularly its redox properties, can be investigated using techniques like cyclic voltammetry (CV). This method provides insight into the oxidation and reduction processes of the molecule. The phenolic hydroxyl group is electrochemically active and can be oxidized.
Studies on related phenolic thiazole derivatives show that they exhibit well-defined oxidation signals. nih.gov The oxidation potential is influenced by the substituents on both the thiazole and phenyl rings. For instance, electron-donating groups tend to lower the oxidation potential, making the compound easier to oxidize. In the case of this compound, the phenolic -OH group is an electron-donating group that facilitates oxidation, while the bromine atom on the thiazole ring is electron-withdrawing.
The cyclic voltammogram of this compound would be expected to show an anodic peak corresponding to the oxidation of the phenol (B47542) group to a phenoxyl radical. The reversibility of this process depends on the stability of the radical formed. In some phenolic thiazoles, this oxidation can be a reversible or quasi-reversible process. nih.govnih.gov The thiazole ring itself can also participate in redox reactions. Research on certain thiazole derivatives has shown they can exist in multiple stable redox states. acs.org The specific redox potentials and mechanisms for this compound would provide valuable information about its electronic structure and potential behavior in redox-sensitive environments.
Emerging Research Directions and Potential Applications in Chemical Biology
Integration into Advanced Functional Materials
The structural motifs within 4-(5-bromo-1,3-thiazol-2-yl)phenol suggest its potential as a building block for advanced functional materials. The thiazole (B1198619) nucleus is a known component in cyanine (B1664457) dyes, which are utilized as photographic sensitizers. ijarsct.co.in This historical application underscores the potential of thiazole derivatives in materials that interact with light.
More contemporary research has highlighted the role of brominated derivatives of benzofused 1,2,5-thiadiazoles as important precursors for the synthesis of dyes used in effective photovoltaic materials. The introduction of bromine atoms into the chromophoric system of certain dyes can lead to a bathochromic shift (a shift to longer wavelengths) and increased lipophilicity, which can enhance their photophysical and photochemical properties for biomedical and materials science applications. nih.gov Although this compound is not a benzothiadiazole, the principles of using brominated heterocycles in the design of photoactive materials are transferable. The bromine atom can serve as a handle for further functionalization through cross-coupling reactions, allowing for the synthesis of more complex, conjugated systems with tailored electronic and optical properties suitable for applications in organic electronics and sensor technology.
Development as Chemical Probes for Biological Research
Chemical probes are essential tools for visualizing and studying biological processes in real-time. The this compound scaffold possesses features that make it an attractive candidate for the development of such probes. The phenolic hydroxyl group is a key feature, as phenols are known to be fluorescent and their emission properties are often sensitive to the local environment, making them suitable for sensing applications.
Furthermore, the thiazole ring is a component of many biologically active molecules, suggesting that a probe based on this scaffold could be designed to target specific biological macromolecules. The development of fluorescently labeled analogs of bioactive compounds is a common strategy for creating chemical probes. For instance, the synthesis of fluorescently labeled analogs of the chemokine receptor CCR5 antagonist TAK-779 has been explored to study its interactions with its target. While direct studies on this compound as a probe are not yet available, its structure suggests that it could be modified to create probes for various biological targets. The bromine atom provides a convenient site for the attachment of other functionalities, such as linkers to other molecules or groups that can modulate the probe's solubility and cellular localization.
Exploration of Novel Research Applications in Chemical Biology
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. ijarsct.co.infabad.org.trresearchgate.net Thiazole derivatives have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ijarsct.co.infabad.org.tr
Research into related structures provides a strong rationale for investigating the biological potential of this compound. For example, derivatives of 4-((5-aryl-1,3,4-thiadiazol-2-ylamino)methyl)phenol have been synthesized and evaluated for their biological activities. ijmm.ir A study on 4-[bis(thiazol-2-ylamino)methyl]phenol revealed high tyrosinase inhibitory activity, suggesting potential applications in regulating melanin (B1238610) production. researchgate.net Furthermore, arylidene-hydrazinyl-thiazole derivatives have been synthesized and shown to possess significant antiproliferative activity against cancer cell lines. nih.gov Given these precedents, this compound and its derivatives represent a promising area for the discovery of new therapeutic agents. The phenol (B47542) group can participate in hydrogen bonding with biological targets, while the bromothiazole moiety can engage in halogen bonding and other interactions, potentially leading to high-affinity binding to enzymes or receptors.
Table 1: Investigated Biological Activities of Structurally Related Thiazole Derivatives
| Compound Class | Investigated Biological Activity | Reference |
|---|---|---|
| 4-((5-Aryl-1,3,4-thiadiazol-2-ylamino)methyl)phenol | General Biological Activities | ijmm.ir |
| 4-[Bis(thiazol-2-ylamino)methyl]phenol | Tyrosinase Inhibition | researchgate.net |
| Arylidene-hydrazinyl-thiazole Derivatives | Antiproliferative (Anticancer) | nih.gov |
| General Thiazole Derivatives | Antimicrobial, Anti-inflammatory | ijarsct.co.infabad.org.tr |
Environmental Chemistry Research Perspectives (e.g., degradation studies of related compounds)
The widespread use of brominated and heterocyclic compounds in various industrial and pharmaceutical applications necessitates an understanding of their environmental fate. While specific degradation studies on this compound are not documented, research on related compounds offers valuable insights into potential environmental research avenues.
Studies on the biodegradation of benzothiazoles, for instance, have shown that these compounds can be transformed by microorganisms. In some cases, the degradation pathways of different benzothiazole (B30560) derivatives converge to a common intermediate, such as 2-hydroxybenzothiazole, which is then further broken down. nih.gov The presence of a bromine atom in this compound may influence its persistence and degradation pathways in the environment. Halogenated organic compounds can sometimes be more resistant to biodegradation.
Future environmental chemistry research could focus on several key areas:
Biodegradation Studies: Investigating the susceptibility of this compound to microbial degradation under various environmental conditions (e.g., aerobic, anaerobic).
Identification of Degradation Products: Characterizing the metabolites formed during its breakdown to assess their potential toxicity.
Photodegradation: Studying the stability of the compound under sunlight, as phenolic compounds can be susceptible to photodegradation.
Ecotoxicity Assessment: Evaluating the potential impact of the parent compound and its degradation products on aquatic and terrestrial organisms.
Q & A
Q. What are the standard synthetic routes and characterization methods for 4-(5-Bromo-1,3-thiazol-2-yl)phenol?
A common synthetic approach involves condensation reactions between substituted thiazole precursors and phenolic derivatives. For example, hydrazine hydrate and KOH in ethanol under reflux conditions (5–8 hours) can facilitate the formation of thiazole-phenol hybrids, followed by acidification and crystallization . Characterization typically employs:
- 1H/13C NMR to confirm substitution patterns and aromatic proton environments.
- IR spectroscopy to identify functional groups (e.g., O–H stretch at ~3200 cm⁻¹ for phenol).
- Mass spectrometry for molecular ion ([M+H]+) validation.
- TLC for monitoring reaction progress.
For brominated analogs, elemental analysis or X-ray crystallography may resolve ambiguities .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Nuclear Overhauser Effect (NOE) NMR : Differentiates between regioisomers (e.g., 4- vs. 5-bromo substitution on the thiazole ring).
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (C9H6BrN2OS) and isotopic patterns for bromine.
- UV-Vis spectroscopy : Identifies π→π* transitions in the aromatic-thiazole system, useful for comparing electronic properties with analogs .
Advanced Research Questions
Q. How can crystallographic data for this compound be refined to resolve ambiguities?
- Use SHELXL for small-molecule refinement, leveraging its robust handling of heavy atoms (e.g., bromine) and anisotropic displacement parameters .
- Validate hydrogen bonding (O–H⋯N or O–H⋯S) using ORTEP-3 to visualize intermolecular interactions and assess crystal packing .
- Cross-reference with analogous structures (e.g., 4-(4-bromophenyl)thiazole derivatives) to identify deviations in bond lengths/angles caused by bromine’s steric and electronic effects .
Q. How can structure-activity relationships (SAR) be analyzed for this compound’s biological activity?
- Comparative crystallography : Overlay the structure with active analogs (e.g., SKI-II, a thiazole-phenol inhibitor) to identify conserved pharmacophoric features (e.g., planar thiazole-phenol moiety) .
- Docking studies : Map the bromine atom’s role in hydrophobic interactions with target proteins (e.g., sphingosine kinase) using software like AutoDock Vina.
- Functional group replacement : Synthesize derivatives (e.g., replacing Br with Cl or CF3) and compare IC50 values in bioassays to quantify halogen effects .
Q. How to address contradictions between spectral data and computational modeling results?
- Dynamic NMR experiments : Resolve rotational barriers or conformational equilibria that may cause discrepancies in peak splitting.
- DFT calculations (B3LYP/6-311+G )**: Optimize geometry and compare theoretical vs. experimental IR/NMR spectra. Adjust for solvent effects (e.g., DMSO-d6) using the Polarizable Continuum Model (PCM).
- Single-crystal XRD : Resolve ambiguities in substituent positioning (e.g., bromine orientation on thiazole) that spectral data alone cannot .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
